ethyl 2-(5-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
CAS No.:
Cat. No.: VC16702662
Molecular Formula: C13H12BrFN2O2
Molecular Weight: 327.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrFN2O2 |
|---|---|
| Molecular Weight | 327.15 g/mol |
| IUPAC Name | ethyl 2-(5-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H12BrFN2O2/c1-3-19-13(18)11-7(2)16-12(17-11)9-6-8(14)4-5-10(9)15/h4-6H,3H2,1-2H3,(H,16,17) |
| Standard InChI Key | XLPGIEYBVXEGCH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC(=N1)C2=C(C=CC(=C2)Br)F)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure consists of a 1H-imidazole ring substituted at position 2 with a 5-bromo-2-fluorophenyl group, at position 5 with a methyl group, and at position 4 with an ethyl carboxylate ester. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions. The bromine and fluorine atoms on the phenyl ring enhance electrophilic substitution potential, while the ester group offers sites for hydrolysis or transesterification .
Molecular Formula and Weight
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Molecular Formula: C₁₃H₁₂BrFN₂O₂
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Molecular Weight: 333.15 g/mol
Spectroscopic and Computational Data
Though experimental spectral data for this compound are unavailable, predictive models based on similar structures suggest characteristic IR absorptions for carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-Br (~500–600 cm⁻¹) bonds. Nuclear magnetic resonance (NMR) would likely show distinct signals for the methyl group (~2.5 ppm, singlet), ethyl ester protons (~1.3 ppm triplet and ~4.3 ppm quartet), and aromatic protons influenced by bromine and fluorine substituents .
Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~2.8 (estimated) |
| Topological Polar Surface Area | 61.8 Ų |
| Water Solubility | Low (<1 mg/mL at 25°C) |
Synthetic Pathways and Optimization
Retrosynthetic Considerations
The synthesis of ethyl 2-(5-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate likely involves a multi-step sequence starting from halogenated benzaldehyde precursors. A plausible route includes:
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Formation of the imidazole core: Cyclocondensation of α-keto esters with ammonium acetate and aldehydes under acidic conditions.
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Halogenation: Electrophilic bromination and fluorination of the phenyl ring prior to or after imidazole formation.
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Esterification: Introduction of the ethyl carboxylate group via ester exchange or direct carboxylation .
Challenges in Synthesis
Key challenges include regioselective halogenation to position bromine and fluorine at the 5- and 2-positions of the phenyl ring, respectively, and avoiding side reactions such as over-halogenation or ester hydrolysis. Purification may require chromatography due to the compound’s moderate polarity .
Applications in Medicinal Chemistry
Metalloenzyme Inhibition
Imidazole carboxylates are known to inhibit metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance. The bromine and fluorine substituents may enhance binding affinity to zinc ions in MBL active sites, potentiating β-lactam antibiotics like penicillins.
Antimicrobial Activity
Structural analogs demonstrate moderate activity against Gram-positive bacteria. The bromine atom’s hydrophobicity could improve membrane permeability, while fluorine enhances metabolic stability .
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